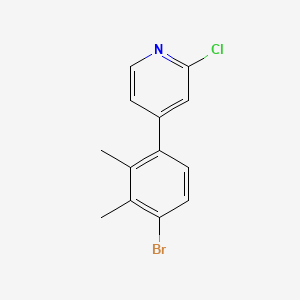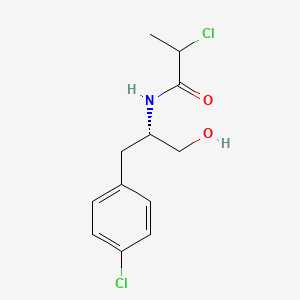
2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide is a chemical compound that features a chlorinated amide structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The presence of both chloro and hydroxy functional groups within the molecule makes it a versatile intermediate for further chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with (S)-3-hydroxy-2-chloropropanamide under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by an intramolecular cyclization to form the desired product.
Reaction Conditions:
Reagents: 4-chlorobenzaldehyde, (S)-3-hydroxy-2-chloropropanamide
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux.
Substitution: Sodium azide in dimethylformamide, elevated temperature.
Major Products Formed
Oxidation: Formation of 2-chloro-N-((S)-1-(4-chlorophenyl)-3-oxopropan-2-YL)propanamide.
Reduction: Formation of 2-chloro-N-((S)-1-(4-chlorophenyl)-3-aminopropan-2-YL)propanamide.
Substitution: Formation of 2-azido-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The presence of the hydroxy and chloro groups allows for hydrogen bonding and hydrophobic interactions, respectively, which are crucial for binding to the target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(4-chlorophenyl)propanamide
- 2-Chloro-N-((S)-1-(4-chlorophenyl)-3-aminopropan-2-YL)propanamide
- 2-Azido-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide
Uniqueness
2-Chloro-N-((S)-1-(4-chlorophenyl)-3-hydroxypropan-2-YL)propanamide is unique due to the presence of both chloro and hydroxy functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C12H15Cl2NO2 |
|---|---|
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
2-chloro-N-[(2S)-1-(4-chlorophenyl)-3-hydroxypropan-2-yl]propanamide |
InChI |
InChI=1S/C12H15Cl2NO2/c1-8(13)12(17)15-11(7-16)6-9-2-4-10(14)5-3-9/h2-5,8,11,16H,6-7H2,1H3,(H,15,17)/t8?,11-/m0/s1 |
InChI-Schlüssel |
SAJKLTUJSCIVPD-LYNSQETBSA-N |
Isomerische SMILES |
CC(C(=O)N[C@@H](CC1=CC=C(C=C1)Cl)CO)Cl |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)Cl)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


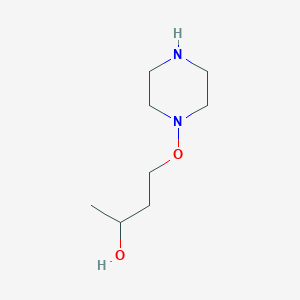
![Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)
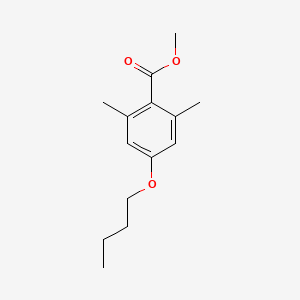
![tert-butyl 2-(4-hydroxyphenyl)-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14025510.png)
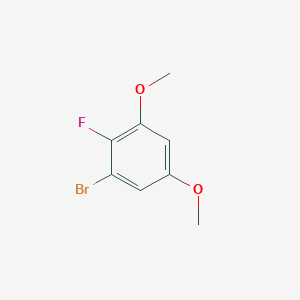
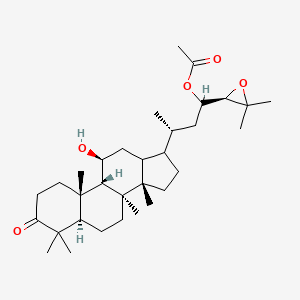
![Ethyl imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B14025525.png)


![2-Acetyl-1-fluoro-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14025537.png)
![1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14025545.png)
![tert-butyl 2-amino-3a,4,7,7a-tetrahydrothiazolo[5,4-c]pyridine-5(6H)-carboxylate](/img/structure/B14025554.png)
![[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone](/img/structure/B14025561.png)
